molecular formula C22H22N6O B5645514 3-({3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine

3-({3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine

Cat. No. B5645514
M. Wt: 386.4 g/mol
InChI Key: ZDXFRKDDYPNAOT-UHFFFAOYSA-N
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Description

3-({3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine is a complex heterocyclic compound. This category of compounds has been studied extensively due to their interesting chemical properties and potential applications in various fields, excluding drug use and dosage information as per your request.

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyridines involves oxidative [3+2] cycloaddition reactions of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins, proceeding under metal-free conditions at room temperature in N-methylpyrrolidone as the solvent (Chitrakar et al., 2017).

Molecular Structure Analysis

For compounds like the title molecule, the dihydropyrazole ring adopts specific conformations based on its crystal structure analysis, such as an envelope or a twisted-chair conformation, with notable intramolecular interactions indicating a complex and stable molecular structure (N. S. Karthikeyan et al., 2010).

Chemical Reactions and Properties

The versatile synthesis approaches for imidazo[1,2-a]pyridines highlight the compound's capacity for facilitating the formation of C-N, C-O, and C-S bonds, demonstrating the chemical reactivity and potential for diverse chemical transformations (H. Cao et al., 2014).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyridines and related compounds are often deduced from their molecular structure analysis, which includes examining their crystal packing and conformational behavior. Such analyses reveal details about the compound's stability, melting points, and solubility (N. S. Karthikeyan et al., 2010).

Chemical Properties Analysis

The chemical properties are influenced by the compound’s structure, showing a variety of interactions like C—H⋯Cl contacts and C—Cl⋯π interactions, which contribute to its reactivity and potential for forming complex molecules (N. S. Karthikeyan et al., 2010).

properties

IUPAC Name

pyrazolo[1,5-a]pyridin-3-yl-[3-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c29-22(19-14-25-28-11-2-1-7-20(19)28)27-10-4-6-18(16-27)21-24-9-12-26(21)15-17-5-3-8-23-13-17/h1-3,5,7-9,11-14,18H,4,6,10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXFRKDDYPNAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C3C=CC=CN3N=C2)C4=NC=CN4CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine

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